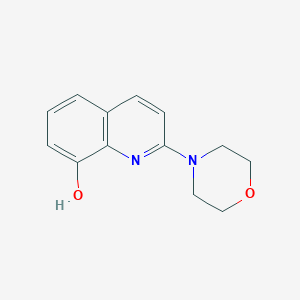

2-(吗啉-4-基)喹啉-8-醇

货号 B1361873

CAS 编号:

70125-21-2

分子量: 230.26 g/mol

InChI 键: OBRGWSMLHPWHSI-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“2-(Morpholin-4-yl)quinolin-8-ol” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . This compound is a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint .

Molecular Structure Analysis

The molecular structure of “2-(Morpholin-4-yl)quinolin-8-ol” is represented by the InChI code: 1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 .Physical And Chemical Properties Analysis

“2-(Morpholin-4-yl)quinolin-8-ol” is a solid compound .科学研究应用

DNA-dependent Protein Kinase Inhibition

- Scientific Field: Biochemistry

- Application Summary: “2-(Morpholin-4-yl)quinolin-8-ol” and its derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a target for cancer therapies .

- Methods of Application: The compounds were synthesized using a multiple-parallel approach, employing Suzuki cross-coupling methodology . This involved the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido .

- Results/Outcomes: These compounds were found to inhibit DNA-dependent protein kinase. When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC50 values in the low nanomolar range were observed .

Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2,4-dione derivatives, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of fused ring systems . These compounds display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of fused ring systems .

- Results/Outcomes: The synthesis of these fused ring systems has led to the creation of compounds with unique biological activities .

Synthesis of New Pyrano [3,2-c]quinolones

- Scientific Field: Organic Chemistry

- Application Summary: Quinolin-2-ones, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of new pyrano [3,2-c]quinolones . These compounds are interesting due to their pharmaceutical and biological activities .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of new pyrano [3,2-c]quinolones .

- Results/Outcomes: The synthesis of these new pyrano [3,2-c]quinolones has led to the creation of compounds with unique biological activities .

安全和危害

属性

IUPAC Name |

2-morpholin-4-ylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRGWSMLHPWHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353625 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668568 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Morpholin-4-yl)quinolin-8-ol | |

CAS RN |

70125-21-2 | |

| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

To a stirred mixture of 2-chloroquinolin-8-ol (1.7 g crude, 9.5 mmol) was added morpholine (5 mL). The mixture was heated at reflux for 16 hours. After cooling, the mixture was diluted with water (40 mL) and extracted with ethyl acetate (3×30 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous Na2SO4 and concentrated. The residue was used directly for the next step. (1.6 g, Yield 80%). LCMS (m/z): 231.1 (M+1).

Yield

80%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4-Methylphenyl)carbamothioylamino]carbamoyl]benzoic acid](/img/structure/B1361790.png)

![4-[(4-Methylphenyl)thio]-3-nitrobenzaldehyde](/img/structure/B1361804.png)

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)

![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)

![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)